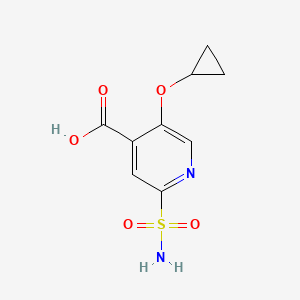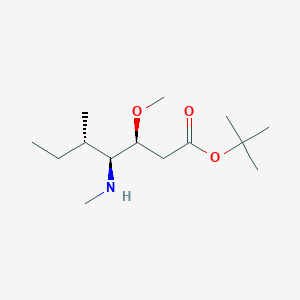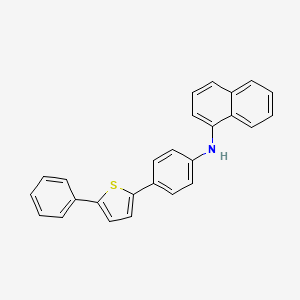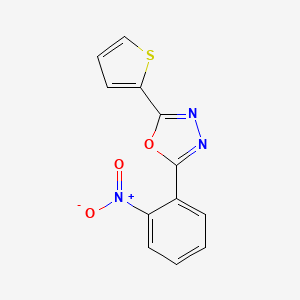
5-Cyclopropoxy-2-sulfamoylisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-sulfamoylisonicotinic acid is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropoxy group and a sulfamoyl group attached to an isonicotinic acid backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-sulfamoylisonicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction, where a suitable sulfonating agent reacts with the intermediate compound.
Formation of the Isonicotinic Acid Backbone: The final step involves the formation of the isonicotinic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclopropoxy-2-sulfamoylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Cyclopropoxy-2-sulfamoylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-sulfamoylisonicotinic acid involves its interaction with specific molecular targets. The sulfamoyl group can act as a functional group that interacts with enzymes or proteins, potentially inhibiting their activity. The cyclopropoxy group may also contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Isonicotinic Acid: Shares the isonicotinic acid backbone but lacks the cyclopropoxy and sulfamoyl groups.
Sulfanilic Acid: Contains a sulfamoyl group but lacks the cyclopropoxy group and the isonicotinic acid backbone.
Cyclopropanecarboxylic Acid: Contains a cyclopropoxy group but lacks the sulfamoyl group and the isonicotinic acid backbone.
Uniqueness: 5-Cyclopropoxy-2-sulfamoylisonicotinic acid is unique due to the combination of the cyclopropoxy and sulfamoyl groups attached to the isonicotinic acid backbone
Propriétés
Formule moléculaire |
C9H10N2O5S |
|---|---|
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-sulfamoylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O5S/c10-17(14,15)8-3-6(9(12)13)7(4-11-8)16-5-1-2-5/h3-5H,1-2H2,(H,12,13)(H2,10,14,15) |
Clé InChI |
VDXHFTYPSBUEJU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CN=C(C=C2C(=O)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
![2-(4-bromo-2-methylphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14802949.png)
![methyl 7-methoxy-1-(2-methyl-2-phenylsulfanylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14802950.png)
![biphenyl-4-yl[(9H-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B14802952.png)
![N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B14802953.png)
![N-{4-[(2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802972.png)



![((1S,3R,4R,7S)-3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid](/img/structure/B14803002.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14803003.png)
![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803011.png)
